Glaucine

概要

説明

グラウシンは、ケシ科の植物(Glaucium flavumやCorydalis yanhusuoなど)や、トウダイグサ科のCroton lechleriなどの他の植物に見られるアポモルフィンアルカロイドです . 気管支拡張作用、神経遮断作用、抗炎症作用が知られており、一部の国では鎮咳剤として医療に使用されています .

2. 製法

合成経路と反応条件: グラウシンの大規模な調製は、ボルディンをトリメチルフェニルアンモニウムクロリドとtert-ブトキシカリウムで反応させると、高収率でグラウシンが得られます . また、グラウシンを30%の過酸化水素で処理し、その後、水和した硫酸第一鉄で処理すると、ノルグラウシンが全体で40%の収率で得られます .

工業的製造方法: グラウシンの工業的製造方法は、一般的に、植物源、特にGlaucium flavumからの抽出を伴います。 このプロセスには、イオン液体ベースの水性二相系を使用して、粗植物抽出物からグラウシンを効率的に回収することが含まれます .

3. 化学反応解析

反応の種類: グラウシンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: グラウシンは、硫酸第一鉄の存在下で過酸化水素を使用して酸化できます.

還元: グラウシンの特定の還元条件はあまり文書化されていませんが、アルカロイドの一般的な還元方法を適用できます。

置換: グラウシンを含む置換反応には、トリメチルフェニルアンモニウムクロリドなどの試薬を使用したメチル化プロセスが含まれることがよくあります.

主要な生成物:

ノルグラウシン: グラウシンの酸化によって形成されます.

メチル化誘導体: 置換反応によって、グラウシンのさまざまなメチル化形態を合成できます.

4. 科学研究への応用

グラウシンは、科学研究に幅広く応用されています。

準備方法

Synthetic Routes and Reaction Conditions: A large-scale preparation of glaucine can be achieved by reacting boldine with trimethylphenylammonium chloride and potassium t-butoxide, yielding this compound in high amounts . Additionally, treatment of this compound with 30% hydrogen peroxide followed by hydrated ferrous sulfate affords northis compound in an overall yield of 40% .

Industrial Production Methods: Industrial production methods for this compound typically involve extraction from plant sources, particularly from Glaucium flavum. The process includes the use of ionic liquid-based aqueous biphasic systems to efficiently recover this compound from crude plant extracts .

化学反応の分析

Types of Reactions: Glaucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using hydrogen peroxide in the presence of ferrous sulfate.

Reduction: Specific reduction conditions for this compound are less documented, but general reduction methods for alkaloids can be applied.

Substitution: Substitution reactions involving this compound often include methylation processes using reagents like trimethylphenylammonium chloride.

Major Products:

Northis compound: Formed through oxidation of this compound.

Methylated Derivatives: Various methylated forms of this compound can be synthesized through substitution reactions.

科学的研究の応用

Medical Applications

1. Antitussive Agent

Glaucine is primarily recognized for its efficacy as an antitussive agent. Clinical studies have demonstrated its effectiveness in treating both acute and chronic coughs caused by upper respiratory tract inflammation. In a comparative trial involving 130 patients, this compound was administered at a dosage of 30 mg three times daily for seven days. The results indicated a significant reduction in cough severity, with mean scores decreasing from 3.0 to 0.47 after treatment with this compound, compared to codeine which decreased from 3.0 to 1.10 . Notably, this compound was associated with fewer side effects, such as constipation and nausea, compared to codeine.

2. Bronchodilator Effects

Research has shown that this compound possesses bronchodilator properties, making it a potential treatment for asthma and other respiratory conditions. In vitro studies indicated that this compound inhibited contractile responses in human bronchus and increased cyclic AMP levels in airway smooth muscle cells . This action suggests that this compound may help improve airway conductance and alleviate symptoms of asthma.

3. Anti-inflammatory Properties

this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating responses in immune cells. It has been shown to reduce superoxide generation and elastase release in polymorphonuclear leukocytes challenged with inflammatory stimuli . This property positions this compound as a candidate for further exploration in inflammatory diseases.

4. Analgesic Effects

Animal studies have indicated that this compound may have analgesic properties. A study demonstrated that administering l-glaucine hydrobromide resulted in significant pain relief in guinea pigs, suggesting potential applications in pain management .

Dermatological Applications

1. Anti-cellulite Effects

this compound has been investigated for its role in skincare, particularly regarding cellulite reduction. A clinical study involving 17 women who applied a this compound-rich cream twice daily for 56 days reported reductions in cellulite fat deposits (14%), globule projection (17%), and water retention (7%). Additionally, skin firmness increased by 15% . These findings indicate that this compound may enhance skin appearance by promoting circulation and reducing fat accumulation.

Summary of Key Findings

作用機序

グラウシンは、主にL型カルシウムチャネルのベンゾチアゼピン部位に結合することで作用し、平滑筋細胞へのカルシウムイオンの流入を阻害します . この作用は、筋肉の収縮を防ぎ、気管支拡張や平滑筋の弛緩につながります . さらに、グラウシンは、ドーパミン受容体拮抗薬として作用し、D1およびD1様受容体に好ましく作用し、ヒト気管支組織におけるホスホジエステラーゼ4(PDE4)の非競合的選択的阻害薬としても作用します .

類似の化合物:

ボルディン: 抗酸化作用を持つ別のアポモルフィンアルカロイドです.

セコグラウシン: グラウシンのフェナントレン誘導体で、抗酸化作用がより高いです.

セコボルディン: ボルディンのフェナントレン誘導体で、グラウシンと類似の性質を持っています.

グラウシンの独自性: グラウシンは、気管支拡張作用、神経遮断作用、抗炎症作用を組み合わせているため、ユニークです。 カルシウムチャネルやドーパミン受容体など、複数の分子標的に作用する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Boldine: Another aporphine alkaloid with antioxidant properties.

Seco-glaucine: A phenanthrene derivative of glaucine with higher antioxidant activity.

Seco-boldine: A phenanthrene derivative of boldine with similar properties to this compound.

Uniqueness of this compound: this compound is unique due to its combination of bronchodilator, neuroleptic, and anti-inflammatory effects. Its ability to act on multiple molecular targets, including calcium channels and dopamine receptors, sets it apart from other similar compounds .

生物活性

Glaucine, an alkaloid derived from the plant Glaucium flavum, has garnered attention for its diverse biological activities, particularly in the fields of respiratory therapy, cancer treatment, and inflammation modulation. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Bronchodilator and Anti-inflammatory Effects

this compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammation and bronchoconstriction. Research indicates that this compound inhibits PDE4 activity in human bronchus and polymorphonuclear leukocytes (PMNs) with a Ki value of 3.4 μM, demonstrating its potential as a therapeutic agent for asthma and other respiratory diseases .

- Cyclic AMP Modulation : this compound enhances cyclic AMP levels in PMNs challenged with N-formyl-Met-Leu-Phe (FMLP) or isoprenaline, inhibiting superoxide generation and elastase release . This dual action suggests that this compound not only relaxes airway smooth muscle but also mitigates inflammatory responses.

2. Anticancer Properties

Recent studies have highlighted this compound's ability to inhibit cancer cell proliferation and invasion. In vitro experiments on MCF-7 breast cancer cells revealed that this compound significantly blocks phorbol 12-myristate 13-acetate (PMA)-induced MMP-9 expression, a matrix metalloproteinase involved in cancer metastasis .

- Colony Formation Assays : Treatment with this compound at concentrations of 15 μM and above resulted in a marked decrease in colony formation by PMA-treated MCF-7 cells, indicating its potential as an anti-cancer agent .

Pharmacological Studies

| Study | Findings | Concentration | Effect |

|---|---|---|---|

| Torphy et al. (1999) | Inhibition of PDE4; bronchodilation | Ki = 3.4 μM | Anti-inflammatory effects in human bronchus |

| Zhang et al. (2015) | Inhibition of MMP-9 expression | >15 μM | Decreased cell proliferation in MCF-7 cells |

| Zhu et al. (2020) | Variation in this compound content due to nanoparticle treatment | N/A | Enhanced alkaloid content in treated plants |

Case Studies

Case Study 1: Bronchodilator Activity

In a controlled study involving isolated human bronchus, this compound demonstrated significant bronchodilator effects by inhibiting spontaneous and histamine-induced tone, with a pD2 value around 4.5 . The compound also showed resistance to protein kinase A inhibition, indicating a unique mechanism of action.

Case Study 2: Cancer Cell Migration

In another study focusing on breast cancer cells, this compound inhibited both cell migration and invasion through the suppression of NF-κB activation, which is critical for MMP-9 expression . This suggests that this compound may serve as a potential therapeutic agent for preventing cancer metastasis.

特性

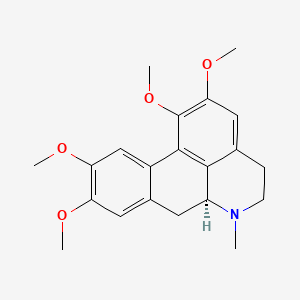

IUPAC Name |

(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZIUYOSRDWYQF-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8031100 | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-81-0 | |

| Record name | (+)-Glaucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucine, d | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glaucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glaucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8031100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLAUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU19306XA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。